Technical Guide: Synthesis of Sterically Hindered Tetrasubstituted Alkenes
Technical Guide: Synthesis of Sterically Hindered Tetrasubstituted Alkenes
Executive Summary: The Tetrasubstituted Challenge
The synthesis of tetrasubstituted alkenes represents a distinct singularity in organic synthesis. Unlike mono-, di-, or trisubstituted olefins, the formation of a tetrasubstituted double bond is frequently fought against a steep thermodynamic gradient caused by
Standard olefination protocols (Wittig, Horner-Wadsworth-Emmons, Julia-Kocienski) typically fail for these substrates. The steric bulk of the phosphorus ylide or sulfone intermediate prevents the necessary approach to the ketone, often resulting in no reaction or elimination to the less substituted isomer.
This guide delineates the three high-fidelity methodologies to overcome these barriers:
-
McMurry Coupling: The industrial standard for symmetric or macrocyclic systems.
-
Barton-Kellogg Olefination: The "nuclear option" for extreme steric crowding (e.g., molecular motors).
-
Carbometallation/Cross-Coupling: The modern approach for stereodefined, acyclic systems.
Part 1: Reductive Coupling (The McMurry Standard)
For the synthesis of symmetric tetrasubstituted alkenes or cyclic systems where stereochemistry is fixed by the ring, the McMurry coupling remains the most robust method. It relies on the reductive dimerization of ketones using low-valent titanium.[1]
Mechanism & Causality
The reaction proceeds via a single-electron transfer (SET) from a low-valent titanium species (likely Ti(0) or Ti(II)) to the ketone, generating a ketyl radical. Two ketyl radicals dimerize to form a titanium pinacolate. The critical step—and the driving force—is the deoxygenation of this pinacolate by the oxophilic titanium, extruding
Critical Insight: The choice of titanium source determines the particle size and surface activity of the heterogeneous reagent. The
Visualization: McMurry Reaction Pathway
Caption: The McMurry pathway involves radical dimerization followed by thermodynamic extrusion of titanium oxide.
Experimental Protocol: Synthesis of Tetraphenylethylene (Benchmark)
Reagents: Benzophenone (10 mmol),
-
Catalyst Preparation (Exothermic): In a flame-dried 250 mL 3-neck flask under Argon, suspend Zn dust in 60 mL dry THF. Cool to 0°C.
-
Titanium Addition: Add
dropwise via syringe over 20 minutes. Caution: Violent exotherm and yellow fume evolution. The mixture will turn from yellow to green to black. -
Activation: Reflux the black slurry for 2 hours to generate the active low-valent Ti species.
-
Substrate Addition: Dissolve benzophenone in 40 mL THF and pyridine. Add this solution to the refluxing Ti slurry.
-
Why Pyridine? It acts as a ligand to solubilize intermediate titanium species and prevents "pinacol termination" where the reaction stops at the diol stage.
-
-
Completion: Reflux for 12–24 hours. Monitor by TLC (disappearance of ketone).
-
Workup: Cool to RT. Quench carefully with 10% aqueous
. Extract with DCM. The product is often crystalline and can be purified by recrystallization rather than chromatography.
Part 2: Two-Fold Extrusion (The Barton-Kellogg Reaction)
When the McMurry reaction fails due to extreme steric hindrance (e.g., synthesis of bistricyclic aromatic enes or Feringa-type molecular motors), the Barton-Kellogg reaction is the only viable alternative. It is a "two-fold extrusion" process: first extruding
Mechanism & Causality
This method couples a diazo compound and a thioketone .[2][3][4]
-
Cycloaddition: The diazo and thioketone undergo a [3+2] cycloaddition to form a thiadiazoline.
-
Extrusion 1 (
): The thiadiazoline collapses, losing nitrogen gas to form an episulfide (thiirane). -
Extrusion 2 (
): A phosphine (usually ) desulfurizes the episulfide to yield the alkene.[4]
Why it works: The reaction is driven by the formation of strong bonds (
Visualization: Barton-Kellogg Workflow
Caption: The Barton-Kellogg sequence allows coupling of two distinct, highly hindered ketones.
Experimental Protocol: Coupling of Sterically Hindered Ketones[5]
Phase 1: Thioketone Synthesis
-
Dissolve Ketone A (1.0 eq) in Toluene.
-
Add Lawesson’s Reagent (0.6 eq). Reflux for 2–4 hours.
-
Note: Thioketones are often blue/violet and unstable to oxidation. Use immediately or store under inert gas at -20°C.
Phase 2: Diazo Synthesis
-
Convert Ketone B to hydrazone using hydrazine monohydrate in EtOH (reflux).
-
Oxidize hydrazone to diazo species using
or in DCM/ether. -
Safety: Diazo compounds are potentially explosive. Handle in solution; do not concentrate to dryness if possible.
Phase 3: Coupling
-
Mix Diazo solution and Thioketone solution at 0°C or RT.
-
Evolution of
gas indicates thiadiazoline decomposition to episulfide.[4] -
Isolate episulfide (often stable enough for column chromatography).
-
Dissolve episulfide in p-xylene or chlorobenzene. Add
(2–5 eq). -
Reflux vigorously. The formation of
drives the reaction.
Part 3: Stereoselective Synthesis (Carbometallation)[6]
The McMurry and Barton-Kellogg methods produce mixtures of E/Z isomers (if applicable). For stereodefined tetrasubstituted alkenes, Alkyne Carbometallation is the superior strategy.
Strategy
Start with an internal alkyne.[5] Add a metal-carbon bond across the pi-system (syn-addition). This generates a vinyl-metal species that can be trapped with an electrophile.[6]
Key Method: Carbocupration / Carboalumination [6]
-
Reagents:
(Gilman) or (Negishi). -
Selectivity: Syn-addition guarantees the geometry of the resulting vinyl species.
Comparative Data: Method Selection Matrix
| Constraint | Recommended Method | Key Reagent | Stereocontrol |
| Symmetric / Cyclic | McMurry Coupling | Thermodynamic (E-selective) | |
| Extreme Steric Bulk | Barton-Kellogg | None (Mixture) | |
| Acyclic Stereodefined | Carbometallation | High (Syn-addition) | |
| Vinyl Halide Available | Pd-Cross Coupling | Retention of Configuration |
References
-
McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1565. Link
-
Feringa, B. L., et al. (2005).[2][3] "New procedure for the preparation of highly sterically hindered alkenes using a hypervalent iodine reagent."[2][3] Organic & Biomolecular Chemistry, 3, 28-30.[3] Link
-
Knochel, P., et al. (2010). "Stereoselective synthesis of tetrasubstituted alkenes via a sequential carbocupration and a new sulfur–lithium exchange."[6] Chemical Communications, 46, 834-836. Link
-
Flynn, A. B., & Ogilvie, W. W. (2007).[7] "Stereoselective Synthesis of Tetrasubstituted Alkenes." Chemical Reviews, 107(11), 4698–4745. Link
-
Barton, D. H. R., & Willis, B. J. (1972). "Olefin synthesis by twofold extrusion processes." Journal of the Chemical Society, Perkin Transactions 1, 305-310. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
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- 3. Barton-Kellogg_reaction [chemeurope.com]
- 4. Barton-Kellogg Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 7. pubs.acs.org [pubs.acs.org]
